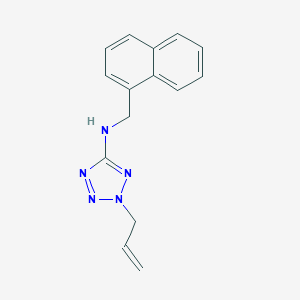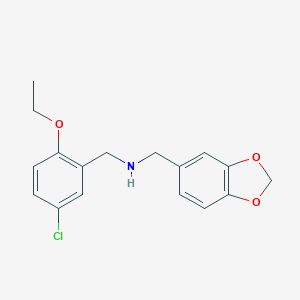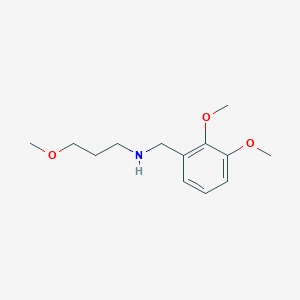
N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide (also known as FNIB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNIB is a member of the benzamide family of compounds, which have been shown to have various biological activities, including anti-tumor and anti-inflammatory properties. In
科学的研究の応用
FNIB has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. FNIB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. In addition to its anti-tumor properties, FNIB has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of FNIB is not yet fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, FNIB has been shown to inhibit the activity of tubulin, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
FNIB has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, FNIB has also been shown to have antioxidant effects. This is thought to be due to its ability to scavenge reactive oxygen species (ROS), which are known to cause cellular damage. FNIB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
FNIB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. In addition, FNIB has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using FNIB in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, further research is needed to fully understand the mechanism of action of FNIB and its potential side effects.
将来の方向性
There are several future directions for research on FNIB. One area of interest is the development of FNIB-based anti-cancer drugs. Further research is needed to fully understand the mechanism of action of FNIB and to optimize its anti-tumor properties. In addition, there is potential for the development of FNIB-based treatments for inflammatory and neurodegenerative diseases. Finally, further research is needed to explore the potential side effects of FNIB and to optimize its use in lab experiments.
Conclusion
In conclusion, FNIB is a chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs and treatments. While further research is needed to fully understand the mechanism of action of FNIB and its potential side effects, it is clear that this compound has the potential to make a significant impact in the field of scientific research.
合成法
FNIB can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield FNIB. This synthesis method has been optimized to yield high purity FNIB that is suitable for use in research.
特性
分子式 |
C16H15FN2O4 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
N-(4-fluoro-3-nitrophenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H15FN2O4/c1-10(2)23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-10H,1-2H3,(H,18,20) |
InChIキー |
POFLQVOTXOSVGQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)
![3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275573.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![3-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275575.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)

![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)
